molecular formula C9H11N5O2S B3127475 methyl 3-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-2-thiophenecarboxylate CAS No. 338417-30-4

methyl 3-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-2-thiophenecarboxylate

Cat. No.: B3127475
CAS No.: 338417-30-4
M. Wt: 253.28 g/mol
InChI Key: HAGMBXLMNKCMBL-UHFFFAOYSA-N
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Description

Methyl 3-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-2-thiophenecarboxylate is a complex organic compound with a unique structure that combines a thiophene ring with a tetraazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-2-thiophenecarboxylate typically involves multiple steps. One common approach is to start with the thiophene ring and introduce the tetraazole group through a series of reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can help in scaling up the synthesis while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 3-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-2-thiophenecarboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-2-thiophenecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 3-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-2-thiophenecarboxylate include other thiophene derivatives and tetraazole-containing molecules. These compounds may share some structural features and chemical properties.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which can impart unique reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential bioactivity make it a valuable compound for research and development.

Properties

IUPAC Name

methyl 3-[5-(dimethylamino)tetrazol-1-yl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2S/c1-13(2)9-10-11-12-14(9)6-4-5-17-7(6)8(15)16-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGMBXLMNKCMBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=NN1C2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-2-thiophenecarboxylate
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methyl 3-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-2-thiophenecarboxylate
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methyl 3-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-2-thiophenecarboxylate
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methyl 3-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-2-thiophenecarboxylate
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methyl 3-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-2-thiophenecarboxylate
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methyl 3-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-2-thiophenecarboxylate

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